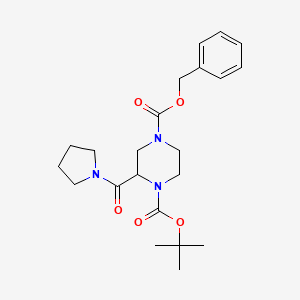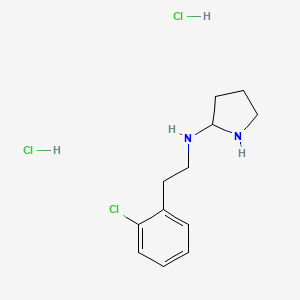
3,3-Dimethyl-5-propionylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-5-propionylindolin-2-one is a chemical compound with the molecular formula C13H15NO2. It belongs to the class of indolin-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science .
Preparation Methods
The synthesis of 3,3-Dimethyl-5-propionylindolin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a reaction between phenylhydrazines and ketones under acidic conditions . Another approach is the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol . Industrial production methods typically involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
3,3-Dimethyl-5-propionylindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3,3-Dimethyl-5-propionylindolin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential use in drug development, particularly for its ability to bind to multiple receptors and exhibit diverse biological activities . In industry, it is used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-5-propionylindolin-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to multiple receptors, including those involved in inflammatory and immune responses . The compound’s effects are mediated through the modulation of signaling pathways, leading to changes in gene expression and cellular functions . This multi-targeted approach makes it a promising candidate for the development of new therapeutic agents .
Comparison with Similar Compounds
3,3-Dimethyl-5-propionylindolin-2-one can be compared with other indole derivatives, such as indole-3-acetic acid and 5-fluoro-3-phenylindole . While these compounds share a common indole scaffold, they differ in their specific substituents and biological activities. For example, indole-3-acetic acid is a plant hormone with roles in growth and development, while 5-fluoro-3-phenylindole has been studied for its antiviral properties .
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3,3-dimethyl-5-propanoyl-1H-indol-2-one |
InChI |
InChI=1S/C13H15NO2/c1-4-11(15)8-5-6-10-9(7-8)13(2,3)12(16)14-10/h5-7H,4H2,1-3H3,(H,14,16) |
InChI Key |
GSHGGKHZRKLLIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)NC(=O)C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B11810085.png)







![2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810147.png)

